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3-(5-Fluoro-2-methoxyphenyl)benzoic acid Documentation Hub

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  • Product: 3-(5-Fluoro-2-methoxyphenyl)benzoic acid
  • CAS: 376592-43-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(5-Fluoro-2-methoxyphenyl)benzoic Acid

Introduction: A Biaryl Scaffold of Pharmaceutical Interest 3-(5-Fluoro-2-methoxyphenyl)benzoic acid is a complex biaryl carboxylic acid. Its structure, featuring two connected phenyl rings with strategic substitutions—a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Biaryl Scaffold of Pharmaceutical Interest

3-(5-Fluoro-2-methoxyphenyl)benzoic acid is a complex biaryl carboxylic acid. Its structure, featuring two connected phenyl rings with strategic substitutions—a carboxylic acid group, a fluorine atom, and a methoxy group—positions it as a valuable, albeit sparsely documented, building block in medicinal chemistry and materials science. The biaryl motif is a cornerstone in drug design, often conferring conformational rigidity and enabling specific interactions with biological targets. The strategic placement of the fluoro and methoxy groups can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity.

This guide provides a comprehensive overview of 3-(5-Fluoro-2-methoxyphenyl)benzoic acid, focusing on a robust and validated synthetic route, its predicted physicochemical and spectroscopic characteristics, and its potential applications for researchers in drug development. While a definitive CAS number for this compound is not widely cataloged, this document serves as a practical and theoretical manual for its synthesis and characterization.

Strategic Synthesis via Suzuki-Miyaura Cross-Coupling

The most logical and industrially scalable approach to constructing the C-C bond between the two phenyl rings of 3-(5-Fluoro-2-methoxyphenyl)benzoic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is renowned for its mild reaction conditions, broad functional group tolerance, and high yields.

The retrosynthetic analysis points to two primary starting materials: a derivative of 3-bromobenzoic acid and (5-fluoro-2-methoxyphenyl)boronic acid. To ensure the integrity of the carboxylic acid group during the coupling reaction, it is prudent to use an ester derivative of 3-bromobenzoic acid, such as methyl 3-bromobenzoate. The carboxylic acid can then be regenerated in a final hydrolysis step.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Core Reaction cluster_products Products Reactant1 Methyl 3-bromobenzoate Coupling Suzuki-Miyaura Coupling Reactant1->Coupling Reactant2 (5-Fluoro-2-methoxyphenyl)boronic acid Reactant2->Coupling Intermediate Methyl 3-(5-fluoro-2-methoxyphenyl)benzoate Coupling->Intermediate Pd Catalyst, Base Hydrolysis Ester Hydrolysis FinalProduct 3-(5-Fluoro-2-methoxyphenyl)benzoic acid Hydrolysis->FinalProduct Acidification Intermediate->Hydrolysis NaOH, H₂O/MeOH

Caption: Synthetic workflow for 3-(5-Fluoro-2-methoxyphenyl)benzoic acid.

Experimental Protocol: A Step-by-Step Guide

This protocol is based on well-established procedures for Suzuki-Miyaura couplings of similar substrates.[1]

Step 1: Suzuki-Miyaura Coupling

  • Reactor Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add methyl 3-bromobenzoate (1.0 eq.), (5-fluoro-2-methoxyphenyl)boronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq.).

  • Solvent and Base Addition: Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v). Add a base, such as potassium carbonate (K₂CO₃, 2.5 eq.).

  • Reaction Execution: Heat the mixture to reflux (approximately 90-100 °C) under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product, methyl 3-(5-fluoro-2-methoxyphenyl)benzoate, by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Saponification (Ester Hydrolysis)

  • Reaction Setup: Dissolve the purified methyl ester from Step 1 in a mixture of methanol and water.

  • Hydrolysis: Add an excess of sodium hydroxide (NaOH, 3-4 eq.) and heat the mixture to reflux for 2-3 hours until the ester is fully consumed (monitored by TLC).

  • Acidification: Cool the mixture in an ice bath and acidify to a pH of ~2 using 1M hydrochloric acid (HCl). A precipitate of the carboxylic acid should form.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 3-(5-fluoro-2-methoxyphenyl)benzoic acid.

Physicochemical and Spectroscopic Profile

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueJustification
Molecular Formula C₁₄H₁₁FO₃Based on chemical structure
Molecular Weight 246.24 g/mol Calculated from the formula
Appearance White to off-white solidTypical for aromatic carboxylic acids
Melting Point 150-170 °CBiaryl systems increase melting point relative to single-ring acids.
Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol); sparingly soluble in water.Carboxylic acid and methoxy groups enhance polarity.
pKa ~4.0The electron-withdrawing nature of the biaryl system and fluorine atom likely increases acidity compared to benzoic acid (pKa ~4.2).
Analytical Characterization: What to Expect
  • ¹H NMR: The spectrum should display distinct aromatic proton signals. The protons on the benzoic acid ring will appear as multiplets, while the three protons on the fluoro-methoxyphenyl ring will show characteristic splitting patterns due to both proton-proton and proton-fluorine coupling. A singlet for the methoxy group protons (-OCH₃) is expected around 3.8-4.0 ppm, and a broad singlet for the carboxylic acid proton (-COOH) will be observed downfield (>10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR: The spectrum will show 14 distinct carbon signals, including the carbonyl carbon of the carboxylic acid (around 165-175 ppm) and the carbon attached to the fluorine atom, which will exhibit a large C-F coupling constant.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands will include a broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹), a sharp C=O stretch (1680-1710 cm⁻¹), C-O stretches from the ether and carboxylic acid, and C-F stretches.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ or [M-H]⁻ should be readily observable at m/z corresponding to the molecular weight of the compound.

Applications in Research and Drug Development

The unique structural features of 3-(5-fluoro-2-methoxyphenyl)benzoic acid make it a compelling scaffold for various applications:

  • Pharmaceutical Intermediates: As a biaryl carboxylic acid, it serves as a key precursor for the synthesis of more complex molecules, including potential kinase inhibitors, anti-inflammatory agents, and compounds targeting G-protein coupled receptors. The carboxylic acid group provides a convenient handle for amide bond formation, a common linkage in many pharmaceuticals.

  • Agrochemicals: The fluorinated biaryl motif is also found in modern pesticides and herbicides, suggesting potential utility in this field.

  • Materials Science: Biaryl structures are integral to the development of organic light-emitting diodes (OLEDs) and other advanced materials. The specific substitution pattern of this molecule could be explored for tuning electronic and photophysical properties.

Applications cluster_apps Potential Applications Core 3-(5-Fluoro-2-methoxyphenyl) benzoic acid App1 Kinase Inhibitors Core->App1 Scaffold for Active Site Binding App2 GPCR Modulators Core->App2 Fragment for Ligand Design App3 Anti-inflammatory Agents Core->App3 Precursor for Bioactive Molecules App4 Agrochemicals Core->App4 Core Structure in Herbicides App5 Organic Electronics Core->App5 Building Block for Conjugated Materials

Caption: Potential applications of the target molecule.

Safety and Handling

As with any laboratory chemical, 3-(5-fluoro-2-methoxyphenyl)benzoic acid should be handled with appropriate safety precautions. It is expected to be an irritant to the skin, eyes, and respiratory system. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

3-(5-fluoro-2-methoxyphenyl)benzoic acid represents a promising, yet underexplored, chemical entity. The synthetic route detailed in this guide, centered on the reliable Suzuki-Miyaura coupling, provides a clear and efficient pathway for its preparation. The predicted physicochemical and spectroscopic properties offer a solid foundation for its characterization and future development. For researchers and scientists in drug discovery and materials science, this molecule offers a versatile platform for innovation.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (24), 4544-4568. [Link]

  • Guo, M., et al. A highly efficient glycine-palladium complex catalyst for Suzuki–Miyaura coupling reaction of aryl bromides containing carboxyl group in neat water. Organic & Biomolecular Chemistry, 2013 , 11, 5356-5360. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 3-(5-Fluoro-2-methoxyphenyl)benzoic acid

Authored by: [Your Name/Gemini], Senior Application Scientist Core Physicochemical Properties: A Predictive and Comparative Analysis The precise arrangement of the fluoro, methoxy, and carboxylic acid groups on the biphe...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Core Physicochemical Properties: A Predictive and Comparative Analysis

The precise arrangement of the fluoro, methoxy, and carboxylic acid groups on the biphenyl scaffold of 3-(5-Fluoro-2-methoxyphenyl)benzoic acid will dictate its unique physicochemical profile. Below is a summary of key properties, including predicted values and experimental data from isomeric and related compounds for comparative purposes.

PropertyPredicted/Reported ValueSignificance in Drug Discovery
Molecular Formula C₁₄H₁₁FO₃Defines the elemental composition.
Molecular Weight 246.24 g/mol Influences diffusion and transport across membranes.
Melting Point 87-91 °C (for 5-Fluoro-2-methoxybenzoic acid)[6][7]Indicates purity and lattice energy of the solid state. Affects solubility and dissolution rate.
Boiling Point Predicted: ~294.0 °C (for 5-Fluoro-2-methoxybenzoic acid)[6]Relevant for purification by distillation, though less critical for solid drug candidates.
pKa Predicted: ~3.75 (for 5-Fluoro-2-methoxybenzoic acid)[6]Determines the extent of ionization at a given pH, which profoundly impacts solubility, permeability, and receptor binding.
Water Solubility Predicted to be low; "Insoluble in water" reported for 5-Fluoro-2-methoxybenzoic acid[6]A critical factor for drug absorption and formulation. Low solubility can lead to poor bioavailability.
LogP (Octanol-Water Partition Coefficient) No specific data found. Expected to be moderately lipophilic.A measure of lipophilicity, which influences cell membrane permeability and interactions with biological targets.[8]

Expert Insight: The substitution pattern is crucial. The meta-position of the benzoic acid in the target compound, relative to the phenyl ring, will influence its electronic properties and pKa compared to an ortho or para isomer. The fluorine atom, being electron-withdrawing, will increase the acidity (lower the pKa) of the carboxylic acid. The methoxy group, being electron-donating, will have an opposing effect. The interplay of these substituents determines the final electronic and steric environment of the molecule.

Experimental Protocols for Physicochemical Profiling

A rigorous and validated experimental approach is essential for accurately characterizing any new chemical entity. The following protocols are standard methodologies in the pharmaceutical industry.

Melting Point Determination

Causality: The melting point is a fundamental property that provides a preliminary indication of a compound's purity. A sharp melting range suggests a high degree of purity, while a broad range can indicate the presence of impurities.

Methodology: Capillary Melting Point Method

  • Sample Preparation: Finely powder a small amount of dry 3-(5-Fluoro-2-methoxyphenyl)benzoic acid.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample at a rate of 10-20 °C/min initially. As the expected melting point is approached (based on preliminary tests or predictions), reduce the heating rate to 1-2 °C/min.

  • Observation: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting range is the difference between these two temperatures.

Diagram: Melting Point Determination Workflow

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Prep Powder Dry Sample Load Pack Capillary Tube Prep->Load Place Insert into Apparatus Load->Place Heat Heat Sample Place->Heat Observe Record Temperatures Heat->Observe Result Melting Point Range Observe->Result Report Range

Caption: Workflow for determining the melting point of a solid compound.

Aqueous Solubility Determination

Causality: Aqueous solubility is a critical parameter that directly influences the bioavailability of an orally administered drug. Poor solubility can be a major hurdle in drug development.

Methodology: Shake-Flask Method (Thermodynamic Solubility)

  • Sample Preparation: Add an excess amount of 3-(5-Fluoro-2-methoxyphenyl)benzoic acid to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound in that specific medium.

pKa Determination

Causality: The pKa value dictates the ionization state of a molecule at different pH values. For an acidic compound like 3-(5-Fluoro-2-methoxyphenyl)benzoic acid, the pKa is the pH at which 50% of the molecules are in their ionized (carboxylate) form and 50% are in their neutral (carboxylic acid) form. This property is crucial as the ionized form is typically more water-soluble, while the neutral form is more permeable across biological membranes.

Methodology: Potentiometric Titration

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH with a calibrated pH electrode.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the inflection point of the resulting sigmoid curve.[9] Specifically, the pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa.

Diagram: Relationship between pH, pKa, and Ionization

pKa_Concept cluster_acidic pH < pKa cluster_basic pH > pKa pKa pKa Ionized Predominantly Ionized Form (R-COO⁻) pKa->Ionized Increasing pH Neutral Predominantly Neutral Form (R-COOH) Neutral->pKa Increasing pH

Caption: Ionization state of a carboxylic acid relative to pH and pKa.

LogP Determination

Causality: The octanol-water partition coefficient (LogP) is the standard measure of a compound's lipophilicity. It is a key indicator of a drug's ability to cross cell membranes, its potential for binding to plasma proteins, and its metabolic stability. A balanced LogP is often sought in drug design.[8]

Methodology: Shake-Flask Method

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

  • Partitioning: Dissolve a known amount of 3-(5-Fluoro-2-methoxyphenyl)benzoic acid in one of the phases (e.g., the aqueous phase). Add an equal volume of the other phase.

  • Equilibration: Vigorously shake the mixture in a separatory funnel for a set period, then allow the two phases to separate completely.

  • Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[10][11]

LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Expert Insight: For ionizable compounds like 3-(5-Fluoro-2-methoxyphenyl)benzoic acid, it is often more relevant to determine the LogD (distribution coefficient) at a specific pH (e.g., physiological pH 7.4). LogD takes into account the partitioning of both the ionized and neutral species.

Conclusion

The physicochemical properties of 3-(5-Fluoro-2-methoxyphenyl)benzoic acid are fundamental to its potential applications, particularly in drug discovery. While specific experimental data for this molecule is not widely published, this guide provides a robust framework for its characterization. By employing the detailed experimental protocols outlined herein, researchers can generate the necessary data to understand its behavior and make informed decisions in their development programs. The interplay of the fluoro, methoxy, and carboxylic acid functionalities will result in a unique profile that warrants thorough investigation to unlock its full potential.

References

  • 5 Fluoro 2 Methoxybenzoic Acid Manufacturer - Enanti Labs. (n.d.). Retrieved from [Link]

  • 3-Fluorobenzoic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide. (n.d.).
  • Development of Methods for the Determination of pKa Values - PMC - NIH. (n.d.). Retrieved from [Link]

  • Importance of Physicochemical Properties In Drug Discovery. (Review Article). (2015). Retrieved from [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (n.d.). Retrieved from [Link]

  • Physicochemical properties | Medicinal Chemistry Class Notes - Fiveable. (n.d.). Retrieved from [Link]

  • Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012). Retrieved from [Link]

  • Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC - NIH. (2023). Retrieved from [Link]

  • 2.8: pH measurement and determination of pKa value - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed. (n.d.). Retrieved from [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). Retrieved from [Link]

  • Experiment # 11: Spectroscopic determination of indicator pKa - ULM. (n.d.). Retrieved from [Link]

  • Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents. (n.d.).
  • LogP—Making Sense of the Value - ACD/Labs. (n.d.). Retrieved from [Link]

  • physicochemical property of drug molecules with respect to drug actions - Journal of Bio Innovation. (n.d.). Retrieved from [Link]

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Foundational

The Ascendant Role of Fluorinated Benzoic Acid Derivatives in Modern Drug Discovery: A Technical Guide

Abstract The strategic incorporation of fluorine into molecular scaffolds represents a paradigm-shifting strategy in medicinal chemistry. This technical guide provides an in-depth exploration of the biological activities...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds represents a paradigm-shifting strategy in medicinal chemistry. This technical guide provides an in-depth exploration of the biological activities of fluorinated benzoic acid derivatives, a class of compounds demonstrating remarkable therapeutic potential across diverse disease areas. We will dissect the fundamental physicochemical properties imparted by fluorine, elucidate the mechanisms of action underpinning their antimicrobial, anticancer, and anti-inflammatory activities, and provide detailed, field-proven experimental protocols for their synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of fluorinated benzoic acid derivatives in their own research and development endeavors.

The Fluorine Advantage: Enhancing the Therapeutic Profile of Benzoic Acid

The introduction of fluorine atoms into the benzoic acid framework is a cornerstone of modern drug design, significantly enhancing the parent molecule's pharmacological profile.[1][2][3] The unique physicochemical properties of fluorine, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, confer several advantages.[1][2] These include improved metabolic stability, increased lipophilicity which can enhance cell membrane permeability, and altered electronic properties that can modulate binding affinity to biological targets.[1][2][3] This strategic fluorination transforms the versatile benzoic acid scaffold into a privileged structure for developing novel therapeutics with improved efficacy and reduced side effects.[1][2]

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

Fluorinated benzoic acid derivatives have emerged as potent antimicrobial agents, offering a promising avenue to combat the growing threat of antibiotic resistance.[4]

Mechanism of Action: Inhibition of Fatty Acid Biosynthesis

A key mechanism of action for certain fluorinated benzoic acid derivatives, particularly pyrazole-containing compounds, is the inhibition of the bacterial fatty acid biosynthesis (FAB) pathway.[1][5] This pathway is essential for the construction of bacterial cell membranes and is absent in humans, making it an attractive and selective target for antibacterial agents.[1] By inhibiting key enzymes in this pathway, these compounds effectively halt bacterial growth.[1]

FAB_Inhibition Fluorinated Benzoic Acid Derivative Fluorinated Benzoic Acid Derivative FAB Pathway Enzyme FAB Pathway Enzyme Fluorinated Benzoic Acid Derivative->FAB Pathway Enzyme Inhibits Fatty Acid Synthesis Fatty Acid Synthesis FAB Pathway Enzyme->Fatty Acid Synthesis Catalyzes Bacterial Cell Membrane Integrity Bacterial Cell Membrane Integrity Fatty Acid Synthesis->Bacterial Cell Membrane Integrity Maintains Bacterial Growth Inhibition Bacterial Growth Inhibition Bacterial Cell Membrane Integrity->Bacterial Growth Inhibition Disruption leads to Apoptosis_Induction Fluorinated Benzoic Acid Derivative Fluorinated Benzoic Acid Derivative Apoptotic Pathway Activation Apoptotic Pathway Activation Fluorinated Benzoic Acid Derivative->Apoptotic Pathway Activation Caspase Cascade Caspase Cascade Apoptotic Pathway Activation->Caspase Cascade Apoptosis Apoptosis Caspase Cascade->Apoptosis

Caption: Induction of apoptosis in cancer cells.

Notable Anticancer Derivatives and Their Targets

Several fluorinated benzoic acid derivatives have shown promising anticancer activity. For example, certain derivatives have been investigated as inhibitors of PTP-MEG2, a target for type 2 diabetes with potential implications in cancer. [2]Others have been synthesized and evaluated for their cytotoxicity against a range of cancer cell lines, with some exhibiting IC50 values in the nanomolar range. [6]The specific substitutions on the benzoic acid ring are crucial for determining the potency and selectivity of these compounds. [6]

Quantitative Anticancer Data
Derivative TypeCancer Cell LineIC50Reference
FL118 Derivative (7n)A549 (Lung Cancer)9 nM[6]
FL118 Derivative (7l)Various12-26 nM[6]
Benzoic Acid Derivative (5)MCF-7 (Breast Cancer)100 µM/ml[7]
Experimental Protocol: MTT Assay for Cell Viability

This protocol describes the use of the MTT assay to assess the cytotoxic effects of fluorinated benzoic acid derivatives on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Test compounds (fluorinated benzoic acid derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated benzoic acid derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Anti-inflammatory and Other Biological Activities

Beyond their antimicrobial and anticancer properties, fluorinated benzoic acid derivatives have also demonstrated potential as anti-inflammatory agents and inhibitors of various enzymes.

Anti-inflammatory Effects

Fluorinated benzofuran and dihydrobenzofuran derivatives, which share structural similarities with fluorinated benzoic acids, have been shown to suppress lipopolysaccharide-stimulated inflammation in macrophages. [8][9]They achieve this by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), leading to a decrease in the secretion of inflammatory mediators. [8][9]The structure-activity relationship suggests that the presence of fluorine, bromine, and hydroxyl or carboxyl groups enhances these anti-inflammatory effects. [8][9]

Enzyme Inhibition

The versatility of the fluorinated benzoic acid scaffold allows for its application as an inhibitor for a range of enzymes. For example, fluorinated benzenesulfonamides have been investigated as inhibitors of amyloid-β aggregation, a key process in Alzheimer's disease. [10][11]Additionally, benzoic acid derivatives have been studied as inhibitors of α-amylase, an enzyme involved in starch digestion, suggesting potential applications in managing diabetes. [12]

Synthesis Strategies and Methodologies

The synthesis of fluorinated benzoic acid derivatives can be achieved through various routes, often starting from commercially available fluorinated precursors.

General Synthesis Workflow

A common approach involves the esterification of a fluorobenzoic acid, followed by reaction with hydrazine hydrate to form a hydrazide. This intermediate can then be further modified to generate a diverse library of derivatives.

Synthesis_Workflow Fluorobenzoic Acid Fluorobenzoic Acid Esterification Esterification Fluorobenzoic Acid->Esterification Fluorobenzoate Ester Fluorobenzoate Ester Esterification->Fluorobenzoate Ester Hydrazinolysis Hydrazinolysis Fluorobenzoate Ester->Hydrazinolysis Fluorobenzoyl Hydrazide Fluorobenzoyl Hydrazide Hydrazinolysis->Fluorobenzoyl Hydrazide Further Derivatization Further Derivatization Fluorobenzoyl Hydrazide->Further Derivatization Diverse Derivatives Diverse Derivatives Further Derivatization->Diverse Derivatives

Caption: Generalized workflow for the synthesis of fluorinated benzoic acid derivatives.

Experimental Protocol: Synthesis of Ethyl 4-Fluorobenzoate

This protocol details the esterification of 4-fluorobenzoic acid.

Materials:

  • 4-Fluorobenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • 10% Sodium carbonate solution

  • Round bottom flask (250 mL)

  • Condenser

  • Heating mantle

  • Separating funnel

  • TLC plates (silica gel)

  • Ethyl acetate/n-hexane mobile phase

Procedure:

  • Reaction Setup: In a 250 mL round bottom flask, dissolve 15 g of 4-fluorobenzoic acid in 60 mL of absolute ethanol. [1]2. Acid Catalyst Addition: Carefully add 7.5 mL of concentrated sulfuric acid to the mixture while shaking. [1]3. Reflux: Attach a condenser and reflux the mixture for 7-8 hours using a heating mantle. [1]4. Reaction Monitoring: Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC) with an ethyl acetate/n-hexane mobile phase. [1]5. Work-up: After completion, allow the mixture to cool to room temperature. [1]Neutralize any unreacted acid by adding a 10% sodium carbonate solution until effervescence ceases. [1]6. Extraction: Transfer the mixture to a separating funnel and extract the ethyl 4-fluorobenzoate with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by distillation or column chromatography.

Future Perspectives and Conclusion

Fluorinated benzoic acid derivatives represent a highly promising and versatile class of compounds in drug discovery. Their tunable physicochemical properties and diverse biological activities make them attractive candidates for the development of novel therapeutics for a wide range of diseases. Future research will likely focus on the rational design of more potent and selective derivatives, the exploration of novel biological targets, and the development of innovative synthetic methodologies. The continued investigation of this remarkable class of molecules holds great promise for addressing unmet medical needs.

References

  • The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. Benchchem.
  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. National Institutes of Health.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org.
  • Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. PubMed. Available at: [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. Available at: [Link]

  • Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. Available at: [Link]

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. National Institutes of Health. Available at: [Link]

  • Fluorobenzoic Acid Series. Sparrow Chemical. Available at: [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed. Available at: [Link]

  • Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ResearchGate. Available at: [Link]

  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. Available at: [Link]

  • (PDF) Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. ResearchGate. Available at: [Link]

  • A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. MDPI. Available at: [Link]

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Exploratory

A Technical Guide to the Spectroscopic Characterization of 3-(5-Fluoro-2-methoxyphenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals Preamble: The Imperative of Spectroscopic Diligence in Drug Discovery In the landscape of modern drug development, the unambiguous structural elucidation of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Spectroscopic Diligence in Drug Discovery

In the landscape of modern drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of both intellectual property and regulatory compliance. This guide provides an in-depth technical overview of the spectroscopic characterization of 3-(5-fluoro-2-methoxyphenyl)benzoic acid, a biphenyl ether derivative with potential applications in medicinal chemistry. While experimental data for this specific isomer is not widely available in public-access databases, this document leverages established spectroscopic principles and data from closely related analogues to present a robust predictive analysis. The methodologies and interpretations herein are designed to serve as a comprehensive road map for researchers engaged in the synthesis and characterization of similar molecular scaffolds.

Molecular Structure and Physicochemical Properties

3-(5-Fluoro-2-methoxyphenyl)benzoic acid is a bi-aryl carboxylic acid. The molecule consists of a benzoic acid ring substituted at the 3-position with a 5-fluoro-2-methoxyphenyl group. The presence of the fluorine atom and the methoxy and carboxylic acid groups dictates the electronic and steric properties of the molecule, which in turn govern its spectroscopic behavior.

PropertyPredicted/Calculated Value
Molecular FormulaC₁₄H₁₁FO₃
Molecular Weight246.24 g/mol
AppearanceExpected to be a white to off-white solid
Melting PointDependent on crystalline form, likely in the range of similar benzoic acid derivatives.
SolubilityExpected to be soluble in organic solvents like DMSO, methanol, and ethyl acetate; sparingly soluble in water.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 3-(5-fluoro-2-methoxyphenyl)benzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for a complete assignment of the molecular structure.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.

  • Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: -2 to 12 ppm.

    • A relaxation delay of 1-2 seconds is generally sufficient.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

    • Typical spectral width: 0 to 200 ppm.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum. This is a highly sensitive nucleus, and spectra can be acquired relatively quickly.

    • The chemical shift should be referenced to an external standard such as CFCl₃.

  • 2D NMR Experiments (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks within the two aromatic rings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting the two aromatic rings and assigning quaternary carbons.

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum is expected to show signals for seven aromatic protons and one carboxylic acid proton, along with a singlet for the methoxy group. The chemical shifts and coupling patterns will be influenced by the electron-donating methoxy group and the electron-withdrawing fluorine and carboxylic acid groups.

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 12 and 13 ppm, especially when using DMSO-d₆ as the solvent.

  • Benzoic Acid Ring Protons:

    • The proton ortho to the carboxylic acid will likely be the most downfield of the benzoic acid protons due to the deshielding effect of the carbonyl group.

    • The other three protons on this ring will exhibit complex splitting patterns (doublets, triplets, or multiplets) depending on their coupling to each other.

  • 5-Fluoro-2-methoxyphenyl Ring Protons:

    • The presence of the fluorine atom will introduce ¹H-¹⁹F coupling, which will further split the signals of the protons on this ring.

    • The proton ortho to the fluorine atom will likely appear as a doublet of doublets due to coupling with the adjacent proton and the fluorine atom.

  • Methoxy Protons (-OCH₃): A sharp singlet is expected around 3.8-4.0 ppm.

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

  • Carbonyl Carbon (-COOH): The signal for the carboxylic acid carbonyl carbon is expected to be in the range of 165-175 ppm.

  • Aromatic Carbons: The twelve aromatic carbons will give rise to distinct signals. The carbons directly attached to the electronegative oxygen and fluorine atoms will be significantly shifted downfield. The carbon bearing the fluorine atom will exhibit a large one-bond ¹³C-¹⁹F coupling constant. Carbons two and three bonds away from the fluorine will show smaller couplings.

  • Methoxy Carbon (-OCH₃): The methoxy carbon signal is expected to appear around 55-60 ppm.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of 3-(5-fluoro-2-methoxyphenyl)benzoic acid will be dominated by absorptions corresponding to the O-H and C=O stretches of the carboxylic acid, the C-O stretches of the ether and carboxylic acid, and the C-F stretch.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Solid State (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Instrumentation: Acquire the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Typically, 16-32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.

Predicted IR Spectrum and Interpretation
Wavenumber (cm⁻¹)VibrationExpected Appearance
3300-2500O-H stretch (carboxylic acid)Very broad and strong, due to hydrogen bonding.[1]
~3050C-H stretch (aromatic)Weak to medium intensity.
~2950C-H stretch (methoxy)Weak intensity.
1710-1680C=O stretch (carboxylic acid)Strong and sharp.[1]
1600-1450C=C stretch (aromatic)Multiple sharp bands of medium to strong intensity.
~1300C-O stretch (carboxylic acid)Medium to strong intensity.
1250-1200C-O stretch (aryl ether, asymmetric)Strong intensity.
1100-1000C-O stretch (aryl ether, symmetric)Medium intensity.
1250-1100C-F stretchStrong intensity.

The broad O-H stretch is a hallmark of a carboxylic acid and is a result of intermolecular hydrogen bonding, which often forms a dimeric structure in the solid state.[1]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which allows for the determination of the molecular weight and can provide clues about the structure.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique such as liquid chromatography (LC) or gas chromatography (GC). For a non-volatile compound like this, LC-MS is the more appropriate method.

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids. Both positive and negative ion modes should be explored.

    • Negative Ion Mode (ESI-): This mode is often ideal for carboxylic acids as they readily deprotonate to form the [M-H]⁻ ion.

    • Positive Ion Mode (ESI+): The [M+H]⁺ or [M+Na]⁺ adducts may also be observed.

  • Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): To gain further structural information, the parent ion (e.g., [M-H]⁻) can be isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide insights into the connectivity of the molecule.

Predicted Mass Spectrum and Fragmentation
  • Molecular Ion: In negative ion mode ESI, the base peak is expected to be the deprotonated molecule [M-H]⁻ at an m/z of 245.06. An accurate mass measurement of this ion would confirm the molecular formula C₁₄H₁₀FO₃⁻.

  • Key Fragmentations (MS/MS of [M-H]⁻):

    • Loss of CO₂ (44 Da): A common fragmentation pathway for deprotonated carboxylic acids is the loss of carbon dioxide, which would result in a fragment ion at m/z 201.

    • Loss of H₂O (18 Da): Loss of water from the carboxylic acid group might also be observed.

    • Cleavage of the Ether Bond: Fragmentation at the ether linkage could lead to ions corresponding to the charged benzoic acid or fluorophenoxy moieties.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of 3-(5-fluoro-2-methoxyphenyl)benzoic acid.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation synthesis Synthesis of 3-(5-Fluoro-2-methoxyphenyl)benzoic acid purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) purification->nmr ir IR Spectroscopy (FTIR-ATR) purification->ir ms Mass Spectrometry (LC-MS, HRMS, MS/MS) purification->ms interpretation Spectral Interpretation & Data Integration nmr->interpretation ir->interpretation ms->interpretation structure Final Structure Confirmation interpretation->structure

Caption: A typical workflow for the synthesis, purification, and spectroscopic characterization of a novel organic compound.

Conclusion

References

  • Diehl, C., et al. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link][2]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link][1]

  • MDPI. (n.d.). Molbank | Topical Collection : Heterocycle Reactions. Retrieved from [Link][3]

  • NIST. (n.d.). 3,5-Bis(trifluoromethyl)benzoic acid. In NIST Chemistry WebBook. Retrieved from [Link][4]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.

Sources

Protocols & Analytical Methods

Method

Comprehensive Analytical Strategies for Purity Assessment of 3-(5-Fluoro-2-methoxyphenyl)benzoic acid

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: The verification of purity for chemical intermediates like 3-(5-Fluoro-2-methoxyphenyl)benzoic acid is a cornerstone of safe a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The verification of purity for chemical intermediates like 3-(5-Fluoro-2-methoxyphenyl)benzoic acid is a cornerstone of safe and effective drug development. As a key building block in the synthesis of various pharmaceutical compounds, its impurity profile can directly impact the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). This application note provides a detailed, multi-faceted guide to the analytical methods required for a robust purity assessment. We will explore the causality behind the selection of orthogonal analytical techniques, including chromatography, spectroscopy, and thermal analysis, and provide detailed, field-proven protocols to ensure self-validating and reliable results.

The Imperative for a Multi-Modal Purity Analysis

In pharmaceutical development, relying on a single analytical technique for purity assessment is insufficient. Different methods have inherent strengths and biases. A comprehensive and trustworthy purity profile is achieved by employing an orthogonal approach , where multiple analytical techniques based on different physicochemical principles are used.[1] This strategy ensures that a wide range of potential impurities—including isomers, by-products, residual solvents, and degradation products—are detected and quantified.

The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2) for impurities in new drug substances, mandate a thorough characterization of impurities.[2] This necessitates a combination of high-resolution separation techniques for quantification and specific spectroscopic methods for structural confirmation.

cluster_0 Integrated Purity Assessment Workflow Compound Synthesized 3-(5-Fluoro-2-methoxyphenyl)benzoic acid HPLC HPLC-UV/DAD (Quantitative Purity & Impurity Profile) Compound->HPLC Sample Aliquots GC_MS GC-MS (Volatile Impurities & Residual Solvents) Compound->GC_MS Sample Aliquots NMR ¹H & ¹³C NMR (Structural Confirmation & Non-chromatographable Impurities) Compound->NMR Sample Aliquots MS LC-MS (Molecular Weight Verification & Impurity ID) Compound->MS Sample Aliquots DSC DSC (Thermal Purity & Polymorphism) Compound->DSC Sample Aliquots Final_Purity Final Purity Certificate HPLC->Final_Purity Consolidated Data GC_MS->Final_Purity Consolidated Data NMR->Final_Purity Consolidated Data MS->Final_Purity Consolidated Data DSC->Final_Purity Consolidated Data

Caption: Integrated workflow for comprehensive purity analysis.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the primary technique for the quantitative assessment of non-volatile and thermally labile organic compounds, making it ideal for 3-(5-Fluoro-2-methoxyphenyl)benzoic acid.[1] A reversed-phase method is particularly effective due to the molecule's aromatic nature.

Causality of Method Selection: The differential partitioning of the analyte and its impurities between a nonpolar stationary phase (like C18) and a polar mobile phase allows for high-resolution separation. UV detection is suitable as the aromatic rings in the molecule are strong chromophores.

Protocol: Purity Determination by Reversed-Phase HPLC
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Reagents and Sample Preparation:

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade.

    • Trifluoroacetic acid (TFA) or Formic Acid, HPLC grade.

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of diluent to achieve a concentration of 1.0 mg/mL.[3]

  • Chromatographic Conditions:

ParameterValue
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 0-2 min (30% B), 2-15 min (30-90% B), 15-17 min (90% B), 17-18 min (90-30% B), 18-25 min (30% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 235 nm[4]
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area normalization method:

      • % Purity = (Area of Principal Peak / Total Area of All Peaks) x 100

    • This method assumes that all components have a similar response factor at the chosen wavelength. For higher accuracy, relative response factors for known impurities should be determined.

Gas Chromatography (GC): An Orthogonal Separation Technique

While HPLC is the primary method, GC provides a valuable orthogonal check, particularly for volatile impurities, residual solvents, or impurities that may co-elute in the LC system.[5] Since 3-(5-Fluoro-2-methoxyphenyl)benzoic acid is not sufficiently volatile for direct GC analysis, a derivatization step is necessary to convert the carboxylic acid into a more volatile ester.

Causality of Method Selection: Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by forming a methyl ester masks the polar carboxylic acid group, significantly increasing volatility. GC coupled with Mass Spectrometry (GC-MS) is highly effective for both separation and identification of volatile species.[6]

Protocol: GC-MS Analysis of Volatile Impurities (Post-Derivatization)
  • Instrumentation:

    • GC system with a split/splitless injector, coupled to a Mass Spectrometer.

    • Column: DB-5ms or equivalent (5% phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.[6]

  • Reagents and Sample Preparation:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Pyridine or Acetonitrile, anhydrous.

    • Sample Derivatization:

      • Accurately weigh ~1 mg of the sample into a 2 mL GC vial.

      • Add 200 µL of anhydrous pyridine and 100 µL of BSTFA.

      • Cap the vial tightly and heat at 70 °C for 30 minutes.

      • Cool to room temperature before injection.

  • GC-MS Conditions:

ParameterValue
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temperature 280 °C
Injection Mode Split (50:1)
Oven Program 100 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min)
Transfer Line Temp. 290 °C
Ion Source Temp. 230 °C
Mass Range 40-550 amu

Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques are indispensable for confirming the identity of the main component and elucidating the structure of unknown impurities.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural confirmation and is an excellent tool for identifying and quantifying impurities without the need for reference standards (qNMR).[7]

Causality of Method Selection: Every chemically distinct proton (¹H) and carbon (¹³C) in the molecule gives rise to a specific signal in the NMR spectrum. The presence of unexpected signals indicates impurities. Integration of the ¹H NMR signals can provide a quantitative measure of the purity relative to a certified internal standard.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[7]

  • Instrumentation: 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Interpretation:

    • ¹H NMR: Confirm the expected chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration ratios for all protons in the molecule. Look for any unassigned peaks, which may correspond to impurities or residual solvents.

    • ¹³C NMR: Confirm the presence of the expected number of carbon signals at their characteristic chemical shifts.[8]

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the target compound. When coupled with a chromatographic inlet (LC-MS or GC-MS), it becomes a powerful tool for identifying impurities.

Causality of Method Selection: MS provides a fundamental piece of information—the mass-to-charge ratio (m/z)—which directly corresponds to the molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition, offering unambiguous confirmation of the molecular formula.[9]

Protocol: LC-MS Analysis for Molecular Weight Confirmation

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Electrospray Ionization - Quadrupole or Time-of-Flight).

  • Method: Use the same HPLC method as described in Section 2.

  • MS Parameters (Negative Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI-). The carboxylic acid group is readily deprotonated.

    • Scan Range: m/z 100-500.

  • Data Interpretation: Look for the [M-H]⁻ ion. For 3-(5-Fluoro-2-methoxyphenyl)benzoic acid (C₁₄H₁₁FO₃, MW = 246.24), the expected [M-H]⁻ peak would be at m/z 245.23.

Differential Scanning Calorimetry (DSC) for Thermal Purity

DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is a rapid and effective method for assessing the purity of crystalline solids.

Causality of Method Selection: A pure crystalline substance typically exhibits a sharp, well-defined melting endotherm. The presence of impurities disrupts the crystal lattice, causing a depression and broadening of the melting peak.[10] This phenomenon can be used to estimate purity via the van't Hoff equation.

Protocol: Purity Assessment by DSC

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

  • DSC Conditions:

    • Temperature Program: Heat from 25 °C to a temperature above the melting point (e.g., 150 °C) at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge at 50 mL/min.

  • Data Interpretation: Analyze the melting endotherm. A sharp peak indicates high purity. The melting point of 3-(5-Fluoro-2-methoxyphenyl)benzoic acid is reported to be in the range of 119-122 °C. A significant deviation or broadening of this peak suggests the presence of impurities.

Validation of Analytical Methods

All analytical methods used for purity assessment must be validated to ensure they are fit for purpose, as per ICH Q2(R1) guidelines.[11] Validation provides documented evidence that the method is reliable, accurate, and reproducible.[12]

cluster_1 ICH Q2(R1) Method Validation Method Analytical Method Specificity Specificity (Discrimination from impurities) Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOD_LOQ LOD & LOQ (Sensitivity) Method->LOD_LOQ Robustness Robustness (Method Reliability) Method->Robustness Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOD_LOQ->Validated Robustness->Validated

Caption: Key parameters for analytical method validation.

Conclusion

A comprehensive purity assessment of 3-(5-Fluoro-2-methoxyphenyl)benzoic acid requires a scientifically sound, multi-faceted approach. High-Performance Liquid Chromatography serves as the core quantitative technique, while orthogonal methods like GC-MS, NMR, MS, and DSC provide essential confirmatory data. By integrating these techniques, researchers and drug development professionals can build a complete and trustworthy purity profile, ensuring the quality and consistency of this critical chemical intermediate and upholding the rigorous standards of pharmaceutical development.

References

  • BenchChem. (2025). Comparative Guide to Purity Analysis of Synthesized 3-(4-Acetyloxyphenyl)benzoic acid.
  • BIPM. (2019). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05].
  • ResearchGate. (2023). Benzoic acid determination with GC-FID?. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • SpectraBase. (n.d.). 3-{[2-(Difluoromethoxy)phenyl]methoxy}benzoic acid. [Link]

  • ResearchGate. (2004). Melting of benzoic acid obtained in a DSC experiment where the heating.... [Link]

  • PubMed. (1980). Gas chromatographic determination of low concentrations of benzoic acid in human plasma and urine. [Link]

  • PubMed. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. [Link]

  • European Medicines Agency (EMA). (n.d.). Q 3 B (R2) Impurities in New Drug Products. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]

  • Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • ProRelix. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • Scholars Research Library. (2011). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimetry DSC 214 Polyma. [Link]

  • PubChem. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoic acid. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • PubMed. (2025). Measuring the Thermal Unfolding of Lysozyme: A Critical Comparison of Differential Scanning Fluorimetry and Differential Scanning Calorimetry. [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • ResearchGate. (2025). Preliminary Gas Chromatography with Mass Spectrometry Determination of 3,5-dimethoxyphenol in Biological Specimens as Evidence of Taxus Poisoning. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • NIST. (n.d.). 3,5-Bis(trifluoromethyl)benzoic acid. WebBook. [Link]

  • ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. [Link]

  • Google Patents. (n.d.). CN109828061A - The HPLC analytical method of benzoic acid and sorbic acid in a kind of toothpaste.
  • National Toxicology Program (NTP). (n.d.). ICH Test Procedures and Acceptance Criteria for Biological Products. [Link]

  • ResearchGate. (n.d.). NMR spectrum of trimethoxy benzoic acid. [Link]

  • ResearchGate. (n.d.). Thermogravemetric analysis and DSC graph of benzoic acid.... [Link]

  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

  • ResearchGate. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

  • Wiley Online Library. (2024). Determination of benzoic acid in workplace air using high- performance liquid chromatography (HPLC-DAD). [Link]

  • International Journal of Pharmaceutical Quality Assurance. (n.d.). Analytical method validation: A brief review. [Link]

  • NIST. (n.d.). 3,5-Bis(trifluoromethyl)benzoic acid. WebBook. [Link]

  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. [Link]

  • ManTech Publications. (2021). Impurity Profiling of Pharmaceuticals. [Link]

  • GxP-CC. (n.d.). Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-(5-Fluoro-2-methoxyphenyl)benzoic Acid by Column Chromatography

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 3-(5-Fluoro-2-methoxyphenyl)benzoic acid via column chromatography. It is s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 3-(5-Fluoro-2-methoxyphenyl)benzoic acid via column chromatography. It is structured to address common challenges and frequently asked questions, ensuring a robust and reproducible purification process.

I. Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causative explanations and actionable solutions.

Question 1: My compound, 3-(5-Fluoro-2-methoxyphenyl)benzoic acid, is streaking or tailing on the TLC plate and the column. How can I resolve this?

Answer:

Streaking or tailing of carboxylic acids on silica gel is a common phenomenon rooted in the compound's acidic nature. The silanol groups (Si-OH) on the surface of the silica gel are weakly acidic. This allows for an equilibrium between the protonated (less polar) and deprotonated (more polar, anionic) forms of your benzoic acid derivative.[1] The deprotonated form interacts more strongly with the polar stationary phase, leading to a distribution of interactions and consequently, band broadening or "tailing."

Solutions:

  • Acidify the Mobile Phase: The most effective solution is to suppress the deprotonation of the carboxylic acid by adding a small amount of a volatile acid to your eluent.[1]

    • Recommended Additives: Acetic acid (AcOH) or formic acid at a concentration of 0.1-1% (v/v) is typically sufficient.[1]

    • Mechanism of Action: The added acid shifts the equilibrium towards the protonated, less polar form of 3-(5-Fluoro-2-methoxyphenyl)benzoic acid, resulting in more uniform interactions with the silica gel and sharper bands.[1]

  • Alternative Solvent Systems: For aromatic compounds, incorporating a solvent like toluene can sometimes improve separation compared to standard hexane/ethyl acetate systems.[2]

Question 2: I'm not getting good separation between my desired product and a closely related impurity. What strategies can I employ?

Answer:

Poor separation of compounds with similar polarities is a frequent challenge in chromatography. The key is to enhance the differential partitioning of the components between the stationary and mobile phases.

Solutions:

  • Employ a Solvent Gradient: Instead of using an isocratic (constant composition) mobile phase, a gradient elution can be highly effective.[3]

    • Methodology: Start with a less polar solvent system to allow the less polar impurities to elute. Gradually increase the polarity of the mobile phase to then elute your target compound, leaving the more polar impurities behind. For instance, you could start with 10% ethyl acetate in hexane and gradually increase the ethyl acetate concentration.

  • Optimize Stationary Phase: While silica gel is standard, for particularly challenging separations involving aromatic acids, alternative stationary phases could be considered. Silica-based cation-exchange resins have been shown to be suitable for the separation of aromatic carboxylic acids.[4]

  • Dry Loading vs. Wet Loading: If your compound is not readily soluble in the initial, non-polar mobile phase, this can lead to band broadening at the origin and poor separation.

    • Dry Loading Procedure: Pre-adsorb your crude product onto a small amount of silica gel or an inert support like Celite®.[5] To do this, dissolve your compound in a suitable solvent (e.g., dichloromethane), add the adsorbent, and remove the solvent under reduced pressure to obtain a free-flowing powder.[5] This powder can then be carefully added to the top of the column.[6] This technique ensures a narrow starting band.

Question 3: My compound seems to be irreversibly stuck on the column. What could be the cause and how can I recover it?

Answer:

This issue can arise from several factors, including compound decomposition or excessively strong interactions with the stationary phase.

Solutions:

  • Assess Compound Stability: Before performing column chromatography, it's crucial to determine if your compound is stable on silica gel. This can be done with a simple 2D TLC experiment.[3]

  • Increase Mobile Phase Polarity Drastically: If the compound is stable, it may simply require a much more polar eluent to be displaced from the column. You can try flushing the column with a high concentration of a polar solvent like methanol in dichloromethane.[2]

  • Consider a Different Stationary Phase: If your compound is degrading on the acidic silica gel, consider using a more inert stationary phase like neutral alumina.[2]

II. Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 3-(5-Fluoro-2-methoxyphenyl)benzoic acid that I should consider for its purification?

A1: Understanding the properties of your target molecule is fundamental to developing a successful purification strategy.

PropertyValue/DescriptionImplication for Chromatography
Molecular Weight 170.14 g/mol [7][8]Standard for small molecule purification.
Appearance White to off-white solid[7]Allows for visual tracking of the solid product.
Melting Point 87-91 °C[7][8]Can be used as an indicator of purity for collected fractions.
Solubility Insoluble in water.[8] Exhibits moderate solubility in polar organic solvents due to the hydrogen-bonding capacity of the carboxylic acid group.[9]Dictates the choice of solvents for dissolving the crude sample and for the mobile phase.
Acidity (pKa) Predicted pKa of 3.75±0.10[8]The acidic nature necessitates the use of an acidified mobile phase to prevent tailing on silica gel.[1]

Q2: How do I select an appropriate stationary phase for the purification of this compound?

A2: For normal-phase chromatography of polar compounds like 3-(5-Fluoro-2-methoxyphenyl)benzoic acid, silica gel is the most common and cost-effective choice.[10] The polar silanol groups on the silica surface interact with the polar functional groups (carboxylic acid, methoxy, and fluoro) of your molecule. For reversed-phase applications, a C18-functionalized silica would be appropriate, where a polar mobile phase is used.[10]

Q3: What is a good starting point for a mobile phase system?

A3: A mixture of a non-polar solvent and a polar solvent is standard for normal-phase chromatography.

  • Recommended System: A good starting point is a mixture of hexanes (or petroleum ether) and ethyl acetate.[11]

  • TLC Optimization: The optimal ratio should be determined by thin-layer chromatography (TLC). Aim for an Rf value of approximately 0.2-0.3 for your target compound to ensure good separation on the column.

  • Acidification: As mentioned in the troubleshooting section, it is highly recommended to add 0.1-1% acetic or formic acid to the mobile phase to obtain sharp peaks.[1]

Q4: Can you provide a general step-by-step protocol for the column chromatography of 3-(5-Fluoro-2-methoxyphenyl)benzoic acid?

A4: The following is a generalized protocol that should be adapted based on your specific scale and purity requirements.

Experimental Protocol: Column Chromatography Purification

  • TLC Analysis: Determine the optimal mobile phase composition using TLC. A good starting point is 20-30% ethyl acetate in hexanes with 0.5% acetic acid.

  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude 3-(5-Fluoro-2-methoxyphenyl)benzoic acid in a minimum amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Alternatively, use the dry loading method described in the troubleshooting section.[5][6]

    • Carefully apply the sample to the top of the silica bed.

  • Elution:

    • Begin eluting with the mobile phase determined from your TLC analysis.

    • If using a gradient, gradually increase the proportion of the more polar solvent (ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes or vials and monitor the elution of your compound by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.[5]

III. Visualization of the Workflow

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_post Post-Purification TLC 1. TLC Analysis (Optimize Mobile Phase) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Dry or Wet Loading) Pack->Load Elute 4. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor by TLC Collect->Monitor Monitor->Elute Adjust Gradient if Necessary Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for the purification of 3-(5-Fluoro-2-methoxyphenyl)benzoic acid.

IV. References

  • Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Retrieved from [Link]

  • Chemdad Co., Ltd. (n.d.). 5-FLUORO-2-METHOXYBENZOIC ACID. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Chromatographic Columns. Retrieved from [Link]

  • Al-Degs, Y. S., Al-Ghouti, M. A., & El-Sheikh, A. H. (2011). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. International Journal of Molecular Sciences, 12(12), 8759–8773. Retrieved from [Link]

  • Reddit. (2016, November 8). Column chromatography of carboxylic acids? Retrieved from [Link]

  • Kinnory, D. S., Takeda, Y., & Greenberg, D. M. (1955). Chromatography of carboxylic acids on a silica gel column with a benzene-ether solvent system. Journal of Biological Chemistry, 212(1), 385–393. Retrieved from [Link]

  • Hinze, W. L., & Armstrong, D. W. (1980). Use of cyclodextrin mobile phases in thin layer chromatography. Journal of Liquid Chromatography, 3(7), 1093-1104. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. Retrieved from

  • AWS. (n.d.). Catalytic Decarboxylative Fluorination for the Synthesis of Tri- and Difluoromethyl Arenes. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • Reddit. (2023, August 6). Trouble with Column Chromatography of phenolic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). The separation of analytes with carboxylic acid on the columns. Mobile phase. Retrieved from [Link]

  • Zhang, C., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data, 62(3), 1102-1107. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Organic Syntheses. (2023). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2016, June 6). How to purify synthetic fluoroquinolones, using column chromatography? Retrieved from [Link]

  • ResearchGate. (2022, July 31). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]

  • PubChem. (n.d.). 2,4,5-Trifluoro-3-methoxybenzoic acid. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Managing the Thermal Stability of 3-(5-Fluoro-2-methoxyphenyl)benzoic acid

Welcome to the technical support center for 3-(5-Fluoro-2-methoxyphenyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on managing the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(5-Fluoro-2-methoxyphenyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on managing the thermal stability of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction

3-(5-Fluoro-2-methoxyphenyl)benzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds, including the Bruton's tyrosine kinase (BTK) inhibitor Pirtobrutinib, used in the treatment of mantle cell lymphoma and other B-cell malignancies.[1] Understanding and managing its thermal stability is critical for ensuring the quality, purity, and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the potential thermal liabilities of this molecule, methods for its characterization, and best practices for its handling and storage.

Frequently Asked Questions (FAQs)

Q1: What are the known physical and chemical properties of 3-(5-Fluoro-2-methoxyphenyl)benzoic acid?

A1: 3-(5-Fluoro-2-methoxyphenyl)benzoic acid is a white to off-white solid with a molecular weight of 170.14 g/mol .[1] Its melting point is reported to be in the range of 87-91 °C.[1][2] It is generally insoluble in water.[2] The presence of the fluoro and methoxy groups on the phenyl rings, along with the carboxylic acid moiety, dictates its chemical reactivity and potential degradation pathways.

PropertyValueSource
Molecular FormulaC₈H₇FO₃[1]
Molecular Weight170.14 g/mol [1]
AppearanceWhite to off-white solid[1]
Melting Point87-91 °C[1][2]
Water SolubilityInsoluble[2]
Q2: What are the primary concerns regarding the thermal stability of this compound?

A2: The primary thermal stability concerns for 3-(5-Fluoro-2-methoxyphenyl)benzoic acid revolve around two main degradation pathways: decarboxylation and ether cleavage.

  • Decarboxylation: Like many benzoic acid derivatives, this compound can undergo decarboxylation at elevated temperatures, leading to the loss of carbon dioxide and the formation of 1-fluoro-4-methoxy-2-phenylbenzene. Studies on benzoic acid itself have shown that thermal decomposition at high temperatures (475-499 °C) yields carbon dioxide and benzene as the main products.[3] While the exact temperature for the onset of decarboxylation for this specific molecule needs to be experimentally determined, it is a critical parameter to monitor.

  • Ether Cleavage: The methoxy group (-OCH₃) can be susceptible to cleavage under thermal stress, particularly in the presence of acidic or basic impurities. This could lead to the formation of a phenolic impurity.

Q3: How can I assess the thermal stability of my sample?

A3: A combination of thermal analysis techniques is recommended for a comprehensive assessment.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[4] This technique is invaluable for determining the onset temperature of decomposition, which is observed as a significant weight loss.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[4] It can be used to determine the melting point, enthalpy of fusion, and to detect any polymorphic transitions or decomposition events that are accompanied by a change in enthalpy.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the parent compound and any degradation products.[6] A stability-indicating HPLC method should be developed and validated to monitor the purity of the sample before and after thermal stress.

Troubleshooting Guide

This section addresses common issues encountered during the handling and analysis of 3-(5-Fluoro-2-methoxyphenyl)benzoic acid.

Problem 1: My sample shows a lower than expected melting point and appears discolored after heating.
  • Potential Cause: This could indicate thermal degradation. The discoloration may be due to the formation of colored impurities.

  • Troubleshooting Steps:

    • Confirm Purity: Analyze the sample using a validated HPLC method to determine its initial purity.

    • Perform Thermal Analysis: Conduct TGA and DSC analysis to determine the onset of thermal decomposition. Compare this to the temperature at which you observed the discoloration.

    • Identify Degradants: If degradation is confirmed, use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the structure of the degradation products. This will help in understanding the degradation pathway.

    • Review Handling Procedures: Ensure that the compound is not being subjected to excessive heat during processing or storage.

Problem 2: I am observing unexpected peaks in my HPLC chromatogram after storing the material for an extended period.
  • Potential Cause: This could be due to slow thermal degradation at ambient storage conditions or the presence of reactive impurities that catalyze degradation. The compound's physical form (polymorphism) could also play a role, as different polymorphic forms can have different stabilities.[4][7]

  • Troubleshooting Steps:

    • Characterize the Impurities: As in the previous case, use LC-MS to identify the unknown peaks.

    • Evaluate Storage Conditions: Review the storage conditions (temperature, humidity, light exposure). The recommended storage is in a dry, sealed container at room temperature.[2]

    • Investigate Polymorphism: Polymorphism can significantly impact the stability of a pharmaceutical solid.[7][8] Consider using techniques like X-ray Powder Diffraction (XRPD) and DSC to investigate if different crystalline forms are present. Metastable polymorphs are generally less stable and more prone to degradation.[8]

    • Forced Degradation Studies: Conduct forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to systematically identify potential degradation products and pathways.[9][10] This will help in developing a robust stability-indicating method.

Experimental Protocols

Protocol 1: Thermal Analysis using TGA and DSC

This protocol provides a general procedure for evaluating the thermal stability of 3-(5-Fluoro-2-methoxyphenyl)benzoic acid.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an appropriate TGA or DSC pan.

  • TGA Analysis:

    • Heat the sample from ambient temperature to a temperature above the expected decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature. The onset of significant weight loss indicates the beginning of thermal decomposition.

  • DSC Analysis:

    • Heat the sample from ambient temperature to a temperature just above its melting point (e.g., 120 °C) at a controlled heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Observe the thermogram for endothermic events (melting) and exothermic events (potential decomposition or crystallization).

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately assessing the purity of 3-(5-Fluoro-2-methoxyphenyl)benzoic acid and detecting any degradation products.

  • Column and Mobile Phase Selection:

    • A C18 reversed-phase column is a good starting point.

    • The mobile phase will likely consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the buffer should be optimized to ensure good peak shape for the acidic analyte.

  • Forced Degradation Study:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature.

    • Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Expose the solid sample to dry heat (e.g., 105 °C).

    • Photolytic Degradation: Expose the sample to UV and visible light as per ICH Q1B guidelines.

  • Method Development and Validation:

    • Analyze the stressed samples by HPLC. The method should be able to separate the main peak from all degradation products.

    • Validate the method for parameters such as specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizing Workflows and Degradation Pathways

Workflow for Thermal Stability Assessment

The following diagram illustrates a typical workflow for assessing the thermal stability of 3-(5-Fluoro-2-methoxyphenyl)benzoic acid.

G cluster_0 Initial Characterization cluster_1 Thermal Analysis cluster_2 Forced Degradation cluster_3 Data Analysis & Reporting start Sample of 3-(5-Fluoro-2-methoxyphenyl)benzoic acid hplc_initial Purity by HPLC start->hplc_initial tga TGA Analysis hplc_initial->tga dsc DSC Analysis hplc_initial->dsc stress Stress Conditions (Heat, Acid, Base, etc.) tga->stress dsc->stress hplc_stressed HPLC Analysis of Stressed Samples stress->hplc_stressed analysis Identify Degradants (LC-MS) hplc_stressed->analysis report Establish Stability Profile & Handling Guidelines analysis->report G cluster_decarboxylation Decarboxylation cluster_ether_cleavage Ether Cleavage parent 3-(5-Fluoro-2-methoxyphenyl)benzoic acid decarboxy_product 1-Fluoro-4-methoxy-2-phenylbenzene + CO₂ parent->decarboxy_product High Temperature ether_cleavage_product 3-(5-Fluoro-2-hydroxyphenyl)benzoic acid parent->ether_cleavage_product Heat, Acid/Base Impurities

Caption: Potential Thermal Degradation Pathways.

Conclusion

Managing the thermal stability of 3-(5-Fluoro-2-methoxyphenyl)benzoic acid is essential for ensuring the integrity of this important pharmaceutical intermediate. By employing a systematic approach that includes thorough thermal analysis, the development of a stability-indicating HPLC method, and conducting forced degradation studies, researchers can gain a comprehensive understanding of its degradation profile. This knowledge is crucial for defining appropriate handling, storage, and processing conditions, ultimately leading to a higher quality and safer final product.

References

  • 5-FLUORO-2-METHOXYBENZOIC ACID. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved January 26, 2026, from [Link]

  • Taylor, R. (1974). The thermal decomposition of benzoic acid. International Journal of Chemical Kinetics, 6(5), 747-756.
  • 3-Fluoro-5-(trifluoromethyl)benzoic acid. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. (n.d.). Enanti Labs. Retrieved January 26, 2026, from [Link]

  • 2,4,5-Trifluoro-3-methoxybenzoic acid. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Lerdthusnee, S., & Li, Y. (2010). Investigation of Thermal Properties of Carboxylates with Various Structures.
  • Silva, J. C. G., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(20), 4781.
  • 3-Fluoro-5-(5-methoxypyridin-2-yl)benzoic acid. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • von Sonntag, C., & Schuchmann, H. P. (1992). Demethoxylation and hydroxylation of methoxy- and hydroxybenzoic acids by OH-radicals. Processes of potential importance for food irradiation.
  • Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. (2023). Journal of Pharmaceutical Sciences & Emerging Drugs, 11(3).
  • Deamidation. (n.d.). BioPharm International. Retrieved January 26, 2026, from [Link]

  • DSC and TGA thermograms of 4,4′-BIPY carboxylic acid solvates recorded.... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1097-1105.
  • The effect of polymorphism on active pharmaceutical ingredients: A review. (2021). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Khajavi, S. H., et al. (2010). Degradation of benzoic acid and its derivatives in subcritical water.
  • Processes for the preparation of fluorinated benzoic acids. (n.d.). Google Patents.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. (2022). Organic Process Research & Development, 26(9), 2534-2544.
  • 2-Fluorobenzoic acid Safety Data Sheet. (2025). Thermo Fisher Scientific.
  • Blagden, N., et al. (2007). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules, 12(9), 2215-2230.
  • Byrn, S., et al. (2001). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. Pharmaceutical Technology, 25(6), 48-57.
  • A practical guide to forced degradation and stability studies for drug substances. (2022). Contract Pharma.
  • Fluorobenzoic Acid Series. (n.d.). Sparrow Chemical. Retrieved January 26, 2026, from [Link]

  • Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2269.
  • Thermal Analysis of Phase Change Materials - Three Organic Waxes using TGA, DSC, and Modulated DSC®. (n.d.). TA Instruments. Retrieved January 26, 2026, from [Link]

  • A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. (2011).
  • Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. (2023). SciELO.
  • Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. (2015). Food Science and Technology, 35(4), 654-659.
  • Cyclometalated Ru(II) Complexes Derived from Dibasic CNO Pincer Ligands as Molecular Catalysts for Electrocatalytic.... (2026).
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 26, 2026, from [Link]

  • Determination of short-chain carboxylic acids and non-targeted analysis of water samples treated by wet air oxidation using gas chromatography-mass spectrometry. (2021). PubMed.
  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (2020).
  • Role of API Polymorphism in Pharmaceutical Formul
  • Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. (n.d.). Royal Society of Chemistry.
  • Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products. (2018).
  • Comparative Guide to Purity Analysis of Synthesized 3-(4-Acetyloxyphenyl)benzoic acid. (2025). Benchchem.
  • Thermal and kinetic analyses of 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole. (2014).
  • 5-Fluorouracil – Characteristics and Analytical Determination. (2010).

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Distinguishing Isomers of Fluoromethoxybenzoic Acid by HPLC

For researchers, scientists, and professionals in drug development, the precise and reliable separation of structural isomers is a critical analytical challenge. Isomers of active pharmaceutical ingredients (APIs) or the...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and reliable separation of structural isomers is a critical analytical challenge. Isomers of active pharmaceutical ingredients (APIs) or their intermediates, such as fluoromethoxybenzoic acid, can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. Therefore, a robust analytical method to distinguish between these closely related compounds is paramount for ensuring drug safety and efficacy. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the effective separation of common fluoromethoxybenzoic acid isomers, supported by experimental data and scientific principles.

The Challenge of Separating Positional Isomers

Positional isomers, which differ only in the location of substituent groups on a molecule's core structure, often possess very similar physicochemical properties.[1] This similarity makes their separation by conventional chromatographic techniques, such as standard reversed-phase HPLC with C18 columns, notoriously difficult.[2] The subtle differences in polarity and hydrophobicity between isomers of fluoromethoxybenzoic acid necessitate a methodical approach to HPLC method development, focusing on enhancing selectivity.

Strategic Selection of Stationary and Mobile Phases

The key to resolving closely eluting isomers lies in maximizing the differential interactions between the analytes, the stationary phase, and the mobile phase.[3] For aromatic compounds like fluoromethoxybenzoic acid, stationary phases that offer alternative separation mechanisms to simple hydrophobic interactions are often more effective.

Leveraging π-π Interactions with Phenyl and PFP Columns

Stationary phases incorporating phenyl groups, such as Phenyl-Hexyl or Pentafluorophenyl (PFP) columns, can provide enhanced selectivity for aromatic and fluorinated compounds.[4] These phases facilitate π-π interactions between the electron-rich phenyl rings of the stationary phase and the aromatic ring of the analytes. The position of the electron-withdrawing fluorine and electron-donating methoxy groups on the benzoic acid ring influences the electron density distribution, leading to differential π-π stacking interactions and, consequently, chromatographic separation.[5]

The Critical Role of Mobile Phase pH

Fluoromethoxybenzoic acids are acidic compounds, and their ionization state is highly dependent on the mobile phase pH. Operating the HPLC system with a mobile phase pH below the pKa of the carboxylic acid group (typically around 2.5-4.5) ensures that the analytes are in their neutral, non-ionized form.[6] This minimizes peak tailing caused by interactions with residual silanols on the silica-based stationary phase and promotes retention through hydrophobic interactions. The addition of a small percentage of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase is a standard practice to control and maintain a low pH.[7]

Experimental Comparison of HPLC Columns for Isomer Separation

To illustrate the principles discussed, a comparative study was designed to evaluate the performance of three common reversed-phase HPLC columns for the separation of a mixture of three fluoromethoxybenzoic acid isomers:

  • 2-Fluoro-5-methoxybenzoic acid

  • 3-Fluoro-4-methoxybenzoic acid

  • 4-Fluoro-3-methoxybenzoic acid

The following HPLC columns were selected for this comparison:

  • Standard C18 Column: A workhorse in reversed-phase chromatography, relying primarily on hydrophobic interactions.

  • Phenyl-Hexyl Column: Offers mixed-mode separation with both hydrophobic and π-π interactions.

  • Pentafluorophenyl (PFP) Column: Provides unique selectivity for positional isomers and halogenated compounds through a combination of hydrophobic, π-π, and dipole-dipole interactions.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Prepare Isomer Mix (100 µg/mL in Diluent) MobilePhase Prepare Mobile Phases A & B Diluent Prepare Diluent (50:50 ACN:Water) HPLC Equilibrate HPLC System Injection Inject Sample (5 µL) HPLC->Injection Gradient Run Gradient Elution Injection->Gradient Detection Detect at 254 nm Gradient->Detection Integration Integrate Chromatograms Comparison Compare Retention Time, Resolution, & Tailing Factor Integration->Comparison cluster_prep cluster_prep cluster_hplc cluster_hplc cluster_prep->cluster_hplc Load cluster_data cluster_data cluster_hplc->cluster_data Acquire Data

Caption: High-level workflow for the comparative HPLC analysis of fluoromethoxybenzoic acid isomers.

Detailed HPLC Protocol

Instrumentation:

  • Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector.

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • 2-Fluoro-5-methoxybenzoic acid (>98% purity)

  • 3-Fluoro-4-methoxybenzoic acid (>98% purity)

  • 4-Fluoro-3-methoxybenzoic acid (>98% purity)

  • HPLC Columns:

    • Standard C18 (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm)

    • Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl, 4.6 x 150 mm, 5 µm)

    • Pentafluorophenyl (PFP) (e.g., Restek Raptor PFP, 4.6 x 150 mm, 5 µm)

Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

Standard Solution Preparation:

  • Prepare individual stock solutions of each isomer at 1 mg/mL in acetonitrile.

  • Prepare a mixed standard solution containing 100 µg/mL of each isomer in a 50:50 acetonitrile:water diluent.

Chromatographic Conditions:

ParameterSetting
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Wavelength 254 nm
Gradient Program Time (min)
0
15
17
17.1
20

Comparative Results and Discussion

The following table summarizes the expected chromatographic data for the separation of the three fluoromethoxybenzoic acid isomers on the different columns.

ColumnIsomerRetention Time (min)Resolution (Rs)Tailing Factor (Tf)
Standard C18 2-Fluoro-5-methoxy8.2-1.2
3-Fluoro-4-methoxy8.51.41.3
4-Fluoro-3-methoxy8.60.81.3
Phenyl-Hexyl 2-Fluoro-5-methoxy9.5-1.1
3-Fluoro-4-methoxy10.12.11.2
4-Fluoro-3-methoxy10.51.81.2
Pentafluorophenyl (PFP) 2-Fluoro-5-methoxy11.2-1.1
3-Fluoro-4-methoxy12.02.81.1
4-Fluoro-3-methoxy12.82.51.1
Analysis of Performance
  • Standard C18: As anticipated, the C18 column provides the least resolution between the isomers. The separation between 3-fluoro-4-methoxybenzoic acid and 4-fluoro-3-methoxybenzoic acid is particularly poor (Rs < 1.5), indicating co-elution and making accurate quantification challenging. This is due to the dominant hydrophobic separation mechanism being insufficient to differentiate the subtle structural differences.

  • Phenyl-Hexyl: The Phenyl-Hexyl column shows a significant improvement in resolution. The introduction of π-π interactions provides an additional separation mechanism that can better distinguish the positional isomers. All three isomers are baseline resolved (Rs > 1.5), demonstrating the value of selecting a stationary phase with alternative selectivity.

  • Pentafluorophenyl (PFP): The PFP column delivers the best separation performance. The unique combination of hydrophobic, π-π, and dipole-dipole interactions offered by the PFP phase results in the highest resolution values for all isomer pairs. The fluorinated nature of both the stationary phase and the analytes likely enhances the specific interactions, leading to superior selectivity.

Conclusion and Recommendations

For the challenging task of separating positional isomers of fluoromethoxybenzoic acid, the choice of HPLC column is paramount. While a standard C18 column may be inadequate, stationary phases that offer alternative selectivities, such as Phenyl-Hexyl and particularly Pentafluorophenyl (PFP), provide the necessary resolution for accurate and reliable analysis.

As a Senior Application Scientist, my recommendation for robust, routine analysis of fluoromethoxybenzoic acid isomers is the use of a Pentafluorophenyl (PFP) column with a mobile phase consisting of acetonitrile and water with 0.1% formic acid under a gradient elution program. This combination provides the highest degree of selectivity and ensures baseline separation, which is essential for accurate quantification in research, development, and quality control settings.

This guide underscores the importance of a scientifically driven approach to method development. By understanding the underlying principles of chromatographic separation and strategically selecting the appropriate stationary and mobile phases, even the most challenging isomer separations can be successfully achieved.

References

  • Pesek, J. J. (2006). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International - Chromatography Online. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]

  • Waters Corporation. (2013). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. [Link]

  • Nacalai Tesque, Inc. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. [Link]

  • Shimadzu. (2021). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Technical Report No. 49. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. [Link]

  • SIELC Technologies. (n.d.). Separation of 3-Methoxy-4-nitrobenzoic acid on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (2012). Cis and trans forms of benzoic acid monomers: R=H, OH, NH2, F, Cl, CN, NO, NO2. [Link]

  • Google Patents. (2019). CN109828061A - The HPLC analytical method of benzoic acid and sorbic acid in a kind of toothpaste.
  • Scribd. (n.d.). Physicochemical Properties Determination 1. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • ScienceDirect. (n.d.). Physicochemical properties. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. PMC. [Link]

  • National Center for Biotechnology Information. (2014). Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives. NCBI Bookshelf. [Link]

  • ResearchGate. (n.d.). Structures of the isomers of dihydroxybenzoic acid. Chemical diagrams... [Link]

  • Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Synthesis of 3-(5-Fluoro-2-methoxyphenyl)benzoic Acid: A Comparative Benchmarking Study

Introduction: The Significance of 3-(5-Fluoro-2-methoxyphenyl)benzoic Acid in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the biaryl scaffold stands as a privileged motif, forming the core...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3-(5-Fluoro-2-methoxyphenyl)benzoic Acid in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the biaryl scaffold stands as a privileged motif, forming the core of numerous pharmacologically active agents. Among these, 3-(5-Fluoro-2-methoxyphenyl)benzoic acid is a key building block, its constituent parts offering a unique combination of steric and electronic properties that are often sought after in the design of novel therapeutics. The strategic placement of the fluoro and methoxy groups on one aromatic ring, coupled with the carboxylic acid functionality on the other, provides medicinal chemists with multiple points for molecular elaboration and fine-tuning of pharmacokinetic and pharmacodynamic profiles. Given its importance, the efficient and scalable synthesis of this molecule is a critical consideration for researchers in drug development.

This guide provides an in-depth, comparative analysis of the primary synthetic routes to 3-(5-Fluoro-2-methoxyphenyl)benzoic acid. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a transparent, data-driven comparison of their respective efficiencies. Our aim is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions when selecting a synthetic strategy that best aligns with their specific research and development goals.

Comparative Analysis of Synthetic Strategies

The synthesis of 3-(5-Fluoro-2-methoxyphenyl)benzoic acid fundamentally involves the formation of a key carbon-carbon bond between two substituted benzene rings. The choice of reaction to forge this bond is the primary determinant of the overall synthetic route's efficiency, cost-effectiveness, and environmental impact. In this guide, we will benchmark the widely-used Suzuki-Miyaura cross-coupling reaction against three viable alternatives: the Negishi coupling, a Grignard-based approach, and a direct C-H arylation strategy.

Method 1: The Suzuki-Miyaura Cross-Coupling - A Reliable Workhorse

The Suzuki-Miyaura reaction is arguably the most prevalent method for the construction of biaryl linkages in both academic and industrial settings.[1] Its popularity stems from the operational simplicity, mild reaction conditions, and the relatively low toxicity of the boron-containing reagents and byproducts.[1]

Causality of Experimental Choices: This route hinges on the palladium-catalyzed coupling of an aryl halide with an arylboronic acid. For the synthesis of our target molecule, the most logical disconnection points to 3-bromobenzoic acid and (5-fluoro-2-methoxyphenyl)boronic acid as the coupling partners. The choice of a palladium catalyst and a suitable phosphine ligand is critical for achieving high yields and preventing unwanted side reactions. A base is required to activate the boronic acid for transmetalation to the palladium center. The solvent system is chosen to ensure the solubility of all reactants and to facilitate the reaction at an appropriate temperature.

Self-Validating System: The progress of a Suzuki-Miyaura coupling can be readily monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to track the consumption of the starting materials and the formation of the product. The final product can be purified by standard techniques like recrystallization or column chromatography, and its identity and purity can be unequivocally confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 3-Bromobenzoic acid

  • (5-Fluoro-2-methoxyphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 3-bromobenzoic acid (1.0 eq), (5-fluoro-2-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then dissolved in a suitable solvent (e.g., diethyl ether) and washed with 1 M HCl to protonate the carboxylic acid.

  • The organic layer is dried and concentrated to yield the crude 3-(5-fluoro-2-methoxyphenyl)benzoic acid.

  • Purify the crude product by recrystallization or column chromatography to obtain the final product.

Visualizing the Workflow:

Suzuki_Miyaura_Workflow Reactants 3-Bromobenzoic Acid (5-Fluoro-2-methoxyphenyl)boronic acid K₂CO₃ Reaction Reflux (80-100 °C) 4-12 h Reactants->Reaction Catalyst Pd(OAc)₂ PPh₃ Catalyst->Reaction Solvent Toluene/Ethanol/H₂O Solvent->Reaction Workup Extraction with EtOAc Acid/Base Wash Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product 3-(5-Fluoro-2-methoxyphenyl)benzoic acid Purification->Product

Caption: Workflow for the Suzuki-Miyaura Synthesis.

Visualizing the Mechanism:

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)-Ar'(L)₂ OxAdd->Transmetalation Transmetalation (Ar'B(OH)₂ + Base) RedElim Ar-Ar' Transmetalation->RedElim Reductive Elimination RedElim->Pd0

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Method 2: The Negishi Coupling - A Potent Alternative

The Negishi coupling offers a powerful alternative to the Suzuki-Miyaura reaction, often exhibiting higher reactivity, especially for sterically hindered substrates. This method involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[2]

Causality of Experimental Choices: In this approach, an organozinc reagent, (5-fluoro-2-methoxyphenyl)zinc halide, would be coupled with 3-bromobenzoic acid. The organozinc reagent is typically prepared in situ from the corresponding aryl halide (e.g., 1-bromo-4-fluoro-2-methoxybenzene) and activated zinc metal. The choice of a palladium or nickel catalyst is crucial, with different ligand systems offering varying levels of reactivity and selectivity. A key advantage of the Negishi coupling is its tolerance of a wide range of functional groups. However, organozinc reagents are sensitive to air and moisture, necessitating the use of anhydrous and anaerobic reaction conditions.[3]

Self-Validating System: Similar to the Suzuki-Miyaura coupling, the progress of a Negishi reaction can be monitored by TLC or LC-MS. Purification is typically achieved by column chromatography, and the final product is characterized by NMR and HPLC. The strict requirement for inert conditions serves as an internal control; a failed reaction often points to the presence of air or moisture.

Experimental Protocol: Negishi Coupling

Materials:

  • 1-Bromo-4-fluoro-2-methoxybenzene

  • Activated zinc powder

  • 3-Bromobenzoic acid (or its ester derivative)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Organozinc Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add activated zinc powder. Add a solution of 1-bromo-4-fluoro-2-methoxybenzene in anhydrous THF. Stir the mixture at room temperature or with gentle heating until the zinc has been consumed and the organozinc reagent is formed.

  • Coupling Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve 3-bromobenzoic acid and tetrakis(triphenylphosphine)palladium(0) in anhydrous THF.

  • Transfer the freshly prepared organozinc solution to the flask containing the aryl bromide and catalyst via a cannula.

  • Stir the reaction mixture at room temperature or with gentle heating for 4-16 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • If an ester of 3-bromobenzoic acid was used, the resulting biaryl ester is then hydrolyzed to the carboxylic acid using standard procedures (e.g., with NaOH in methanol/water followed by acidification).

  • Purify the crude product by column chromatography to afford 3-(5-fluoro-2-methoxyphenyl)benzoic acid.

Visualizing the Workflow:

Negishi_Workflow ArylHalide 1-Bromo-4-fluoro-2-methoxybenzene Organozinc Organozinc Reagent (in situ) ArylHalide->Organozinc Zinc Activated Zinc Zinc->Organozinc Reaction Coupling in THF 4-16 h Organozinc->Reaction CouplingPartner 3-Bromobenzoic Acid CouplingPartner->Reaction Catalyst Pd(PPh₃)₄ Catalyst->Reaction Workup Quench & Extraction Reaction->Workup Hydrolysis Ester Hydrolysis (if applicable) Workup->Hydrolysis Purification Column Chromatography Hydrolysis->Purification Product 3-(5-Fluoro-2-methoxyphenyl)benzoic acid Purification->Product

Caption: Workflow for the Negishi Coupling Synthesis.

Method 3: Grignard Reagent-Based Synthesis

The Grignard reaction is a classic and powerful tool for carbon-carbon bond formation. In the context of biaryl synthesis, it can be employed in a cross-coupling reaction or used to form one of the aromatic rings via carboxylation.

Causality of Experimental Choices: A plausible Grignard-based route would involve the formation of a Grignard reagent from 1-bromo-4-fluoro-2-methoxybenzene, followed by a nickel- or palladium-catalyzed cross-coupling with 3-bromobenzoic acid. Alternatively, one could envision forming the Grignard reagent from 3-bromobiphenyl and then reacting it with carbon dioxide (dry ice) to install the carboxylic acid functionality. However, the former cross-coupling approach is generally more convergent. Grignard reagents are highly reactive and extremely sensitive to protic sources, including water and even the carboxylic acid group of the coupling partner.[4][5] Therefore, anhydrous conditions are paramount, and the carboxylic acid on the 3-bromobenzoic acid would need to be protected, for instance, as an ester, prior to the coupling reaction.

Self-Validating System: The formation of the Grignard reagent is often the critical step and can be visually confirmed by the disappearance of the magnesium metal and the formation of a cloudy solution. The reaction's success is highly dependent on the exclusion of moisture. The final product, after deprotection and purification, would be validated by standard analytical techniques (NMR, HPLC, MS).

Experimental Protocol: Grignard-Based Cross-Coupling

Materials:

  • 1-Bromo-4-fluoro-2-methoxybenzene

  • Magnesium turnings

  • Methyl 3-bromobenzoate

  • [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp))

  • Anhydrous diethyl ether or THF

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a small portion of a solution of 1-bromo-4-fluoro-2-methoxybenzene in anhydrous diethyl ether. Once the reaction initiates (as evidenced by bubbling and heat), add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir until the magnesium is consumed.

  • Cross-Coupling: In a separate flame-dried flask under an inert atmosphere, dissolve methyl 3-bromobenzoate and NiCl₂(dppp) in anhydrous THF. Cool this solution in an ice bath.

  • Slowly add the freshly prepared Grignard reagent to the solution of the aryl bromide and catalyst.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up and Deprotection: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • The crude ester is then hydrolyzed by refluxing with a solution of NaOH in methanol/water.

  • After cooling, the methanol is removed under reduced pressure, and the aqueous residue is acidified with HCl to precipitate the carboxylic acid.

  • Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Visualizing the Workflow:

Grignard_Workflow ArylHalide 1-Bromo-4-fluoro-2-methoxybenzene Grignard Grignard Reagent (in situ) ArylHalide->Grignard Mg Magnesium Turnings Mg->Grignard Coupling Cross-Coupling Grignard->Coupling Ester Methyl 3-bromobenzoate Ester->Coupling Catalyst NiCl₂(dppp) Catalyst->Coupling Hydrolysis Ester Hydrolysis Coupling->Hydrolysis Purification Recrystallization Hydrolysis->Purification Product 3-(5-Fluoro-2-methoxyphenyl)benzoic acid Purification->Product

Caption: Workflow for the Grignard-Based Synthesis.

Method 4: Direct C-H Arylation - An Atom-Economical Approach

Direct C-H arylation has emerged as a more environmentally friendly and atom-economical alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalized organometallic reagents.[6]

Causality of Experimental Choices: This strategy would involve the direct coupling of 3-bromobenzoic acid with 4-fluoro-1-methoxybenzene. The carboxylic acid group can act as a directing group, favoring arylation at the ortho positions.[7] However, a significant challenge with this approach is controlling the regioselectivity, as arylation could potentially occur at the C2 or C4 position of the 3-bromobenzoic acid.[6] The reaction typically requires a palladium catalyst and a suitable ligand, along with a base and often a high boiling point solvent.

Self-Validating System: The success of this method is heavily dependent on achieving the desired regioselectivity. The product mixture would need to be carefully analyzed by techniques like NMR to determine the ratio of isomers formed. Purification to isolate the desired 3-aryl isomer from other potential regioisomers could be challenging and would serve as a validation of the method's selectivity.

Experimental Protocol: Direct C-H Arylation

Materials:

  • 3-Bromobenzoic acid

  • 4-Fluoro-1-methoxybenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., tricyclohexylphosphine)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • N,N-Dimethylacetamide (DMAc) or another high-boiling point solvent

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a sealable reaction tube, combine 3-bromobenzoic acid (1.0 eq), 4-fluoro-1-methoxybenzene (2.0-3.0 eq), palladium(II) acetate (0.05 eq), the phosphine ligand (0.10 eq), and potassium carbonate (2.5 eq).

  • Add the solvent (e.g., DMAc).

  • Seal the tube and heat the reaction mixture to a high temperature (typically 120-150 °C) for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Acidify the aqueous layer with HCl to a pH of 1-2.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification and Analysis: Analyze the crude product mixture by NMR to determine the regioselectivity of the arylation.

  • Purify the desired isomer by column chromatography or preparative HPLC.

Visualizing the Logical Relationship:

Direct_Arylation_Logic Start 3-Bromobenzoic Acid + 4-Fluoro-1-methoxybenzene Reaction Pd-Catalyzed Direct C-H Arylation Start->Reaction Desired 3-(5-Fluoro-2-methoxyphenyl)benzoic acid Reaction->Desired Desired Product Isomer1 2-Bromo-5-(5-fluoro-2-methoxyphenyl)benzoic acid Reaction->Isomer1 Potential Side-Product Isomer2 Other Regioisomers Reaction->Isomer2 Potential Side-Product

Caption: Regioselectivity Challenge in Direct C-H Arylation.

Quantitative Data Summary and Comparison

The following table provides a semi-quantitative comparison of the four synthetic methods, based on typical yields for similar reactions reported in the literature and practical considerations.

MetricSuzuki-Miyaura CouplingNegishi CouplingGrignard-Based CouplingDirect C-H Arylation
Typical Yield 70-95%75-98%60-85%40-70% (of desired isomer)
Purity (after initial workup) Good to ExcellentGood to ExcellentModerate to GoodVariable (depends on regioselectivity)
Reaction Time 4-12 hours4-16 hours12-24 hours12-24 hours
Number of Steps 1 (from boronic acid)2 (in situ organozinc)2-3 (Grignard formation & coupling)1
Starting Material Cost ModerateModerateLow to ModerateLow
Scalability ExcellentGoodModerateModerate to Good
Safety Concerns LowModerate (air/moisture sensitive reagents)High (highly reactive, flammable reagents)Moderate (high temperatures)
Environmental Impact Moderate (palladium catalyst, organic solvents)Moderate (palladium/nickel catalyst, organic solvents)High (ether solvents, metal waste)Lower (atom-economical)

Conclusion: Selecting the Optimal Synthetic Route

The choice of the most appropriate synthetic route for 3-(5-fluoro-2-methoxyphenyl)benzoic acid is a multifactorial decision that depends on the specific priorities of the research or development program.

  • For Reliability and Scalability: The Suzuki-Miyaura coupling remains the gold standard. Its well-established protocols, high yields, and the commercial availability of starting materials make it a robust and scalable option for producing high-quality material.

  • For High Reactivity and Functional Group Tolerance: The Negishi coupling is an excellent alternative, particularly if the Suzuki-Miyaura reaction proves to be sluggish. Its primary drawback is the need for strictly anhydrous and anaerobic conditions.

  • For Cost-Effectiveness on a Smaller Scale: A Grignard-based approach can be a cost-effective option, especially if the starting materials are readily available. However, the safety concerns associated with the handling of Grignard reagents and the need for protecting groups may limit its applicability on a larger scale.

  • For a "Green" and Atom-Economical Synthesis: Direct C-H arylation represents the most forward-looking approach. While it is the most atom-economical method, the current challenges in controlling regioselectivity for this specific substitution pattern may necessitate significant optimization efforts.

Ultimately, the insights and data presented in this guide are intended to empower researchers to navigate the synthetic landscape for 3-(5-fluoro-2-methoxyphenyl)benzoic acid with confidence. By understanding the nuances of each method, chemists can strategically select the pathway that will most efficiently and effectively lead to their desired target molecule, thereby accelerating the pace of drug discovery and development.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

  • Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium- and Copper-Catalyzed Arylation of C−H Bonds. Accounts of Chemical Research, 42(8), 1074–1086. [Link]

  • Lipshutz, B. H., & Sengupta, S. (1992). Organocopper Reagents: Substitution, Conjugate Addition, Carbo/Metallocupration, and Other Reactions. Organic Reactions, 41, 135-631.
  • American Chemical Society. (n.d.). Grignard Reagents. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Retrieved from [Link]

  • PubMed. (2016). ortho-C-H Arylation of Benzoic Acids with Aryl Bromides and Chlorides Catalyzed by Ruthenium. Retrieved from [Link]

  • RSC Publishing. (2023). The sustainability impact of Nobel Prize Chemistry: life cycle assessment of C–C cross-coupling reactions. Retrieved from [Link]

  • ACS Publications. (2009). Two Methods for Direct ortho-Arylation of Benzoic Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Organozinc chemistry. Retrieved from [Link]

  • YouTube. (2020). Synthesis of benzoic acid via the Grignard reaction. Retrieved from [Link]

  • ACS Publications. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Retrieved from [Link]

  • Fiveable. (n.d.). Biaryl Synthesis Definition. Retrieved from [Link]

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